Atazanavir-d6

Descripción general

Descripción

Atazanavir-d6 es un derivado deuterado de Atazanavir, un inhibidor altamente selectivo de la proteasa del virus de la inmunodeficiencia humana (VIH). Atazanavir se utiliza ampliamente en el tratamiento del VIH/SIDA y es conocido por su capacidad para inhibir el procesamiento específico del virus de las poliproteínas Gag y Gag-Pol en las células infectadas por el VIH-1 . El etiquetado de deuterio en this compound se utiliza principalmente con fines de investigación, incluidos los estudios farmacocinéticos y las investigaciones sobre el metabolismo de los fármacos .

Métodos De Preparación

La síntesis de Atazanavir-d6 implica la incorporación de átomos de deuterio en la molécula de Atazanavir. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:

Reacciones de intercambio de deuterio: Este método implica la sustitución de átomos de hidrógeno por deuterio en presencia de una fuente de deuterio como el óxido de deuterio (D2O).

Reactivos deuterados: El uso de reactivos deuterados en la síntesis de Atazanavir puede conducir a la incorporación de átomos de deuterio en posiciones específicas de la molécula.

Los métodos de producción industrial para this compound son similares a los utilizados para Atazanavir, con pasos adicionales para garantizar la incorporación de átomos de deuterio. Estos métodos normalmente implican procesos de síntesis de varios pasos, que incluyen pasos de protección y desprotección, así como técnicas de purificación como la cromatografía .

Análisis De Reacciones Químicas

Atazanavir-d6 sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Overview:

Therapeutic drug monitoring is crucial for optimizing antiretroviral therapy in HIV patients. Atazanavir-d6 facilitates the assessment of plasma levels of atazanavir, helping clinicians adjust dosages to achieve therapeutic efficacy while minimizing toxicity.

Case Study Example:

A clinical study focused on patients with persistent viral replication despite highly active antiretroviral therapy (HAART). The study utilized this compound to monitor drug levels accurately and assess the therapeutic outcomes of switching to an atazanavir-based regimen. Results indicated improved viral suppression correlating with appropriate dosing adjustments based on monitored levels .

Drug Interaction Studies

Overview:

Understanding drug interactions is vital for effective HIV treatment regimens. This compound serves as a valuable tool in assessing how other medications may affect the pharmacokinetics of atazanavir.

Case Study Example:

Research has shown that co-administration of certain drugs can significantly alter atazanavir levels. In one study, this compound was used to evaluate interactions with common medications prescribed alongside antiretrovirals. The findings highlighted that certain antifungal agents increased atazanavir concentrations, necessitating careful monitoring and potential dosage adjustments .

Structural and Conformational Studies

Overview:

this compound is also utilized in studies focusing on the structural properties and conformations of protease inhibitors in different solvents, which can influence their activity.

Case Study Example:

A research paper presented solution conformations of atazanavir in deuterated solvents, including DMSO-d6 and chloroform. The study provided insights into how these conformations affect the binding affinity to the HIV protease enzyme, contributing to a better understanding of its mechanism of action .

Mecanismo De Acción

Atazanavir-d6 ejerce sus efectos inhibiendo selectivamente la enzima proteasa del VIH-1. Esta enzima es crucial para el procesamiento de las poliproteínas Gag y Gag-Pol virales en proteínas maduras y funcionales necesarias para la replicación viral. Al unirse al sitio activo de la proteasa del VIH-1, this compound evita la formación de viriones maduros, inhibiendo así la replicación del virus .

Comparación Con Compuestos Similares

Atazanavir-d6 es único entre los inhibidores de la proteasa debido a su etiquetado de deuterio, que mejora su estabilidad y permite estudios farmacocinéticos detallados. Los compuestos similares incluyen:

Ritonavir: Otro inhibidor de la proteasa utilizado en combinación con otros antirretrovirales para el tratamiento del VIH.

Darunavir: Conocido por su alta potencia y eficacia contra cepas de VIH resistentes a los fármacos.

Lopinavir: A menudo se utiliza en combinación con Ritonavir para mejorar su perfil farmacocinético.

This compound destaca por su uso específico en aplicaciones de investigación, particularmente en estudios que requieren un seguimiento preciso del metabolismo e interacciones de los fármacos.

Actividad Biológica

Atazanavir-d6 is a deuterated form of atazanavir, an HIV-1 protease inhibitor widely used in antiretroviral therapy. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical implications, and case studies that illustrate its effects in various patient populations.

This compound functions primarily as an inhibitor of the HIV-1 protease, a crucial enzyme in the viral life cycle. By binding to the active site of the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, inhibiting the maturation of infectious virions. This mechanism is similar to that of its non-deuterated counterpart but may offer advantages in terms of metabolic stability and pharmacokinetics due to the presence of deuterium.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences from atazanavir. Key parameters include:

| Parameter | This compound (400 mg) | Atazanavir (400 mg) |

|---|---|---|

| Absorption | Rapid; T_max ~ 2.5 h | Rapid; T_max ~ 2.5 h |

| Bioavailability | Increased by food | Increased by food |

| Half-life | 8.9 hours | 7-11 hours |

| Metabolism | CYP3A4 substrate | CYP3A4 substrate |

| Elimination | 79% feces, 13% urine | 79% feces, 13% urine |

This compound exhibits nonlinear pharmacokinetics with a greater than dose-proportional increase in area under the curve (AUC) and maximum concentration (C_max) values over a range of doses. The half-life is approximately 8.9 hours, with steady-state concentrations achieved within several days of dosing.

Efficacy

This compound has demonstrated comparable antiviral efficacy to other protease inhibitors like ritonavir-boosted lopinavir and efavirenz in both treatment-naive and treatment-experienced patients. Its lower impact on lipid profiles makes it particularly suitable for patients who are prone to hyperlipidemia .

Safety Profile

While generally well-tolerated, this compound can lead to specific side effects such as unconjugated hyperbilirubinemia and nephrolithiasis. A notable case study highlighted a patient who developed nephrolithiasis while on a regimen including atazanavir, emphasizing the need for monitoring renal function during therapy .

Drug Interactions

This compound is both a substrate and an inhibitor of CYP3A4 and P-glycoprotein, which necessitates caution when co-administering with other medications that are metabolized by these pathways . The presence of deuterium may alter its interaction profile slightly, potentially reducing the risk of certain drug-drug interactions.

Case Studies

- Ventricular Tachycardia : Two cases were reported where patients experienced symptomatic ventricular tachycardia associated with prolonged QT intervals while on ritonavir-boosted atazanavir. Discontinuation led to resolution of symptoms, indicating a potential cardiac risk associated with this class of drugs .

- Nephrolithiasis : A case study documented nephrolithiasis in an HIV patient treated with atazanavir-based therapy. The incidence highlights the importance of hydration and monitoring kidney function during treatment .

Propiedades

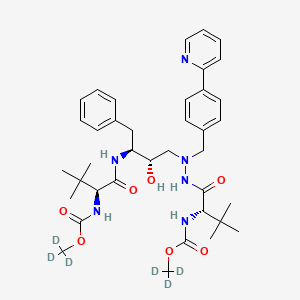

IUPAC Name |

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-ORLNJQPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678684 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-50-5 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.